molecular formula C6H11Na2O9P B14123308 D-Fructose 6-phosphate hydrate disodium salt

D-Fructose 6-phosphate hydrate disodium salt

Cat. No.: B14123308
M. Wt: 304.10 g/mol
InChI Key: HYDCSGSCSYCSAK-RTVAQWALSA-L
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Description

D-Fructose 6-phosphate hydrate disodium salt is a glycolytic intermediate produced by the isomerization of glucose-6-phosphate. It plays a crucial role in the glycolytic pathway, which is essential for cellular respiration and energy production in living organisms. This compound is often used in biochemical research to study various enzymes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Fructose 6-phosphate hydrate disodium salt can be synthesized through the isomerization of glucose-6-phosphate. This reaction is typically catalyzed by the enzyme phosphoglucoisomerase. The reaction conditions usually involve an aqueous solution at a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods

In industrial settings, this compound is produced using microbial fermentation processes. Bacteria such as Corynebacterium are often employed to convert glucose into D-Fructose 6-phosphate through a series of enzymatic reactions. The product is then purified and crystallized to obtain the disodium salt form.

Chemical Reactions Analysis

Types of Reactions

D-Fructose 6-phosphate hydrate disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce D-Fructose 1,6-bisphosphate.

    Reduction: It can be reduced to form D-Glucose 6-phosphate.

    Substitution: It can participate in substitution reactions to form different phosphate esters.

Common Reagents and Conditions

    Oxidation: Common reagents include NADP+ and specific oxidase enzymes.

    Reduction: NADPH and reductase enzymes are typically used.

    Substitution: Phosphotransferase enzymes and ATP are common reagents.

Major Products

    Oxidation: D-Fructose 1,6-bisphosphate

    Reduction: D-Glucose 6-phosphate

    Substitution: Various phosphate esters

Scientific Research Applications

D-Fructose 6-phosphate hydrate disodium salt is widely used in scientific research, including:

    Chemistry: It is used to study enzyme kinetics and metabolic pathways.

    Biology: It helps in understanding cellular respiration and energy production.

    Medicine: It is used in research related to metabolic disorders and diabetes.

    Industry: It is employed in the production of biofuels and other biochemicals.

Mechanism of Action

D-Fructose 6-phosphate hydrate disodium salt exerts its effects by participating in the glycolytic pathway. It is converted into D-Fructose 1,6-bisphosphate by the enzyme phosphofructokinase. This conversion is a key regulatory step in glycolysis, influencing the rate of glucose metabolism and energy production in cells.

Comparison with Similar Compounds

Similar Compounds

  • D-Glucose 6-phosphate disodium salt
  • D-Fructose 1,6-bisphosphate trisodium salt hydrate
  • 6-Phosphogluconic acid trisodium salt

Uniqueness

D-Fructose 6-phosphate hydrate disodium salt is unique due to its specific role in the glycolytic pathway. Unlike its similar compounds, it serves as a precursor for both glycolysis and the pentose phosphate pathway, making it a versatile and essential intermediate in cellular metabolism.

Properties

Molecular Formula

C6H11Na2O9P

Molecular Weight

304.10 g/mol

IUPAC Name

disodium;[(2R,4R,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C6H13O9P.2Na/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;;/h3-5,7-10H,1-2H2,(H2,11,12,13);;/q;2*+1/p-2/t3-,4?,5-,6-;;/m1../s1

InChI Key

HYDCSGSCSYCSAK-RTVAQWALSA-L

Isomeric SMILES

C([C@@H]1C([C@H]([C@](O1)(CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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